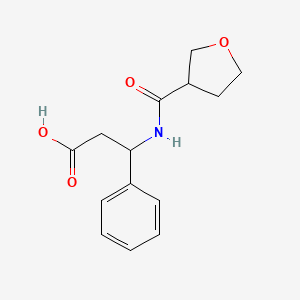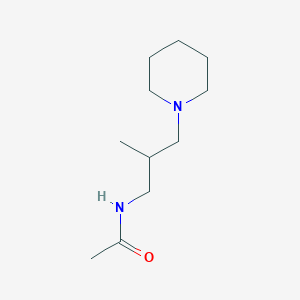
2,4,5-trifluoro-3-hydroxy-N-(1H-pyrazol-5-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trifluoro-3-hydroxy-N-(1H-pyrazol-5-ylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is commonly referred to as TFB, and it is a derivative of benzamide.
Mécanisme D'action
The mechanism of action of TFB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. In particular, TFB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory molecules in the body. By inhibiting COX-2 activity, TFB can reduce inflammation and potentially alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
TFB has been found to have several biochemical and physiological effects. In vitro studies have shown that TFB can inhibit the production of inflammatory molecules such as prostaglandins and cytokines. In animal studies, TFB has been found to reduce inflammation and alleviate the symptoms of inflammatory diseases such as rheumatoid arthritis. TFB has also been found to have herbicidal activity, inhibiting the growth of certain weeds.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TFB in scientific research is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. TFB has also shown promising results in various fields of research, including medicine, agriculture, and materials science. However, one limitation of using TFB in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for the study of TFB. In medicine, further research is needed to fully understand the anti-inflammatory properties of TFB and its potential as a treatment for inflammatory diseases. In agriculture, further research is needed to optimize the herbicidal activity of TFB and to explore its potential as a safer alternative to current herbicides. In materials science, further research is needed to explore the potential applications of TFB as a building block for the synthesis of novel materials with unique properties. Overall, TFB has shown great potential in various fields of scientific research, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of TFB involves the reaction of 2,4,5-trifluoro-3-nitrobenzoic acid with 1H-pyrazole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain TFB in high yields. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
TFB has shown potential applications in various fields of scientific research. In medicine, TFB has been found to have anti-inflammatory properties and has been tested as a potential treatment for inflammatory diseases such as rheumatoid arthritis. In agriculture, TFB has been tested as a herbicide due to its ability to inhibit the growth of certain weeds. In materials science, TFB has been used as a building block for the synthesis of novel materials with potential applications in the field of electronics.
Propriétés
IUPAC Name |
2,4,5-trifluoro-3-hydroxy-N-(1H-pyrazol-5-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-7-3-6(8(13)10(18)9(7)14)11(19)15-4-5-1-2-16-17-5/h1-3,18H,4H2,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDCHZIKIXQXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CNC(=O)C2=CC(=C(C(=C2F)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trifluoro-3-hydroxy-N-(1H-pyrazol-5-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)

![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)